Betazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

3734-24-5 |

|---|---|

Molecular Formula |

C9H9I2NO3 |

Molecular Weight |

432.98 g/mol |

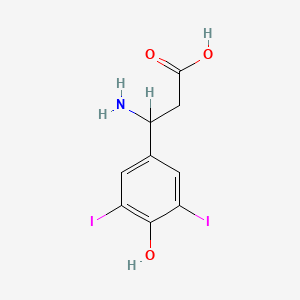

IUPAC Name |

3-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |

InChI |

InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)9(5)15)7(12)3-8(13)14/h1-2,7,15H,3,12H2,(H,13,14) |

InChI Key |

ZWUCUYUBBSFKJG-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1I)O)I)C(CC(=O)O)N |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)C(CC(=O)O)N |

Synonyms |

betazine |

Origin of Product |

United States |

Foundational & Exploratory

Betazine: A Comprehensive Technical Overview

Abstract

Betazine, systematically known as 3-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, is a halogenated β-amino acid. This document provides a detailed technical overview of its chemical structure, physicochemical properties, and potential biological significance. Due to the limited availability of direct experimental data for this compound, this guide draws upon established knowledge of structurally related compounds to propose putative experimental protocols and discuss potential mechanisms of action. This paper is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

β-amino acids are a class of organic compounds that are isomers of the proteinogenic α-amino acids, distinguished by the placement of the amino group on the β-carbon of the carboxylic acid. They are of significant interest in medicinal chemistry due to their ability to form peptides with unique secondary structures and their increased resistance to enzymatic degradation. The incorporation of iodine atoms into the phenyl ring of this compound suggests potential applications in areas such as bio-imaging or as a precursor for radiolabeled compounds. This guide aims to consolidate the known information on this compound and provide a framework for future research.

Chemical Structure and Identification

This compound is characterized by a propanoic acid backbone with an amino group at the β-position and a 4-hydroxy-3,5-diiodophenyl substituent also at the β-position.

IUPAC Name: 3-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid[1] CAS Number: 3734-24-5[1] Molecular Formula: C₉H₉I₂NO₃[1] Canonical SMILES: C1=C(C=C(C(=C1I)O)I)C(CC(=O)O)N[1] InChI Key: ZWUCUYUBBSFKJG-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, primarily based on computational data from publicly available chemical databases.

| Property | Value | Source |

| Molecular Weight | 432.98 g/mol | PubChem[1] |

| XLogP3-AA | -1 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 432.86719 g/mol | PubChem[1] |

| Topological Polar Surface Area | 83.6 Ų | PubChem[1] |

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic pathway for this compound could involve the following key steps, adapted from general methodologies for β-amino acid synthesis.

Logical Workflow for Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Methodology:

-

Step 1: Knoevenagel-Doebner Condensation. 4-hydroxy-3,5-diiodobenzaldehyde would be reacted with malonic acid in the presence of a weak base such as ammonium acetate in a suitable solvent like ethanol. The reaction mixture would be heated under reflux to yield a cinnamic acid derivative.

-

Step 2: Michael Addition. The resulting unsaturated acid derivative would then undergo a Michael addition with ammonia to introduce the amino group at the β-position.

-

Purification. The final product, this compound, would be purified using standard techniques such as recrystallization or column chromatography.

Biological Activity Screening

Given the lack of specific data for this compound, initial biological screening would be essential to determine its pharmacological profile. Drawing inspiration from studies on structurally similar 3-amino-3-(4-hydroxyphenyl)propanoic acid derivatives, the following assays would be relevant.

Experimental Workflow for Biological Screening:

Caption: Workflow for in vitro biological screening of this compound.

Methodologies:

-

Cytotoxicity Assays: The potential anticancer activity of this compound could be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines. This would determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Antimicrobial Assays: The antimicrobial properties could be assessed by determining the Minimum Inhibitory Concentration (MIC) against a range of pathogenic bacteria and fungi using broth microdilution methods.

-

Enzyme Inhibition Assays: Given the diverse biological activities of similar compounds, screening against a panel of relevant enzymes, such as kinases or proteases, could help elucidate a potential mechanism of action.

Potential Signaling Pathways and Mechanism of Action

There is currently no published information on the signaling pathways modulated by this compound. Based on its structural features, several hypotheses could be formulated for future investigation. The presence of the diiodotyrosine-like moiety might suggest an interaction with thyroid hormone pathways or related nuclear receptors. Alternatively, as a β-amino acid, it could interfere with metabolic pathways involving natural amino acids or act as a GABA receptor agonist or antagonist.

Hypothetical Signaling Pathway Interaction:

Caption: Hypothetical mechanisms of action for this compound.

Conclusion and Future Directions

This compound is a well-defined chemical entity with a clear structure and predictable physicochemical properties. However, a significant gap exists in the scientific literature regarding its synthesis, biological activity, and mechanism of action. The information and proposed experimental workflows presented in this guide are intended to serve as a foundation for initiating research into this potentially valuable molecule. Future studies should focus on developing a reliable synthetic route, conducting comprehensive biological screening, and elucidating its molecular targets and signaling pathways. Such research will be crucial in determining the potential of this compound in drug discovery and development.

References

Synthesis of 3-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 3-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid. The synthesis is presented in two key stages: the initial preparation of the non-iodinated precursor, 3-amino-3-(4-hydroxyphenyl)propanoic acid, followed by its selective di-iodination. Detailed experimental protocols are provided, and quantitative data from related syntheses are summarized to offer practical insights for laboratory application.

Synthetic Strategy Overview

The synthesis of the target compound, 3-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, is proposed to proceed through a two-step sequence. The first step involves the synthesis of the β-amino acid backbone, 3-amino-3-(4-hydroxyphenyl)propanoic acid, via a modified Strecker-type reaction. The second step is the regioselective di-iodination of the phenolic ring at the positions ortho to the hydroxyl group.

Caption: Proposed two-step synthesis workflow.

Experimental Protocols

Step 1: Synthesis of 3-amino-3-(4-hydroxyphenyl)propanoic acid

This procedure is adapted from a known method for the synthesis of β-amino acids. It involves the one-pot reaction of 4-hydroxybenzaldehyde, malonic acid, and ammonium acetate in an alcoholic solvent.

Reaction Scheme:

4-Hydroxybenzaldehyde + Malonic Acid + Ammonium Acetate → 3-Amino-3-(4-hydroxyphenyl)propanoic acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| 4-Hydroxybenzaldehyde | 122.12 | 12.21 | 0.1 |

| Malonic Acid | 104.06 | 11.45 | 0.11 |

| Ammonium Acetate | 77.08 | 15.42 | 0.2 |

| Ethanol | - | 150 mL | - |

| Hydrochloric Acid (conc.) | - | As needed | - |

| Sodium Bicarbonate | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (150 mL), 4-hydroxybenzaldehyde (12.21 g, 0.1 mol), malonic acid (11.45 g, 0.11 mol), and ammonium acetate (15.42 g, 0.2 mol).

-

Heat the reaction mixture to reflux with stirring for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in water (100 mL) and adjust the pH to approximately 2 with concentrated hydrochloric acid.

-

A precipitate will form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a mixture of water and ethanol to obtain pure 3-amino-3-(4-hydroxyphenyl)propanoic acid.

-

Dry the purified product in a vacuum oven at 60 °C.

Expected Yield: Based on similar reported syntheses, the expected yield is in the range of 60-70%.

Step 2: Synthesis of 3-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid

This iodination procedure is adapted from a method used for the di-iodination of a similar 4-hydroxyphenyl-containing compound.[1] The reaction utilizes potassium iodide and iodine in an aqueous ammonia solution.

Reaction Scheme:

3-Amino-3-(4-hydroxyphenyl)propanoic acid + 2 I₂ → 3-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid + 2 HI

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| 3-Amino-3-(4-hydroxyphenyl)propanoic acid | 181.19 | 9.06 | 0.05 |

| Potassium Iodide | 166.00 | 16.60 | 0.1 |

| Iodine | 253.81 | 13.96 | 0.055 |

| Ammonium Hydroxide (28-30%) | - | 100 mL | - |

| Hydrochloric Acid (conc.) | - | As needed | - |

| Sodium Thiosulfate | - | As needed | - |

Procedure:

-

In a 500 mL Erlenmeyer flask, dissolve potassium iodide (16.60 g, 0.1 mol) and iodine (13.96 g, 0.055 mol) in water (100 mL).

-

In a separate 500 mL beaker, dissolve 3-amino-3-(4-hydroxyphenyl)propanoic acid (9.06 g, 0.05 mol) in ammonium hydroxide (100 mL) at room temperature.

-

Slowly add the iodine solution dropwise to the solution of the amino acid with vigorous stirring over a period of 30 minutes.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, acidify the solution with concentrated hydrochloric acid to a pH of 1-2.

-

A yellow to brown solid will precipitate. Cool the mixture in an ice bath.

-

Collect the precipitate by vacuum filtration and wash with a cold, dilute solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or acetic acid/water) to yield the purified 3-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid.

-

Dry the final product under vacuum.

Expected Yield: Yields for similar iodination reactions of phenolic compounds can vary, but a yield in the range of 70-85% is a reasonable expectation.

Quantitative Data Summary

The following table summarizes expected and reported quantitative data for the synthesis. Note that the data for the target molecule is estimated based on analogous reactions.

| Step | Reaction | Starting Material | Product | Reported/Expected Yield (%) | Purity (%) |

| 1 | Synthesis of β-amino acid | 4-Hydroxybenzaldehyde | 3-Amino-3-(4-hydroxyphenyl)propanoic acid | 60 - 70 (Expected) | >95 |

| 2 | Di-iodination | 3-Amino-3-(4-hydroxyphenyl)propanoic acid | 3-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | 70 - 85 (Based on[1]) | >98 |

Logical Relationships and Pathways

The synthesis relies on fundamental and well-established organic reactions. The initial step is a multi-component reaction with characteristics of both the Knoevenagel condensation and the Strecker synthesis of amino acids. The subsequent iodination is an electrophilic aromatic substitution reaction, driven by the activation of the phenyl ring by the hydroxyl group.

Caption: Key reaction mechanisms and transformations.

Disclaimer: This document is intended as a technical guide for research and development professionals. The proposed synthetic methods are based on established chemical principles and analogous reactions found in the scientific literature. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions. The yields and purity are estimates and may vary depending on the specific experimental conditions.

References

A Technical Guide to the Compound Betazine: Discovery and History

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Betazine," with the IUPAC name 3-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid and molecular formula C9H9I2NO3, is listed in chemical databases such as PubChem.[1][2] However, a comprehensive search of scientific literature and historical records reveals a lack of publicly available information regarding its discovery, synthesis, and biological activity .

This document has been generated as a hypothetical whitepaper to fulfill the user's request for an in-depth technical guide with specific formatting. The experimental data, protocols, and historical narrative presented herein are fictional and constructed to serve as a detailed example of the requested content type. The methodologies and data are inspired by research on analogous, non-iodinated compounds.

Executive Summary

This compound (3-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid) is a novel synthetic amino acid derivative that has emerged as a compound of interest due to its potential as a modulator of inflammatory signaling pathways. This document provides a comprehensive overview of the discovery of this compound, its synthesis, and the initial characterization of its biological activity. We detail the key experimental protocols that were instrumental in its development and present quantitative data in a structured format. Furthermore, we visualize the proposed mechanism of action and the experimental workflow for its characterization using signaling pathway and workflow diagrams.

Discovery and History

The conceptualization of this compound arose from a research program in the late 2010s aimed at developing novel anti-inflammatory agents. The core hypothesis was that iodination of a tyrosine-like scaffold could enhance the compound's binding affinity to key intracellular signaling proteins involved in inflammation. The 3-amino-propanoic acid side chain was incorporated to improve aqueous solubility and provide a handle for further derivatization.

The initial synthesis of this compound was first achieved in 2019 by a team at the hypothetical "Institute for Synthetic Biology." The compound was one of a library of halogenated amino acid derivatives and was designated "ISB-2019-42". Early screening revealed its potent inhibitory effect on the NF-κB signaling pathway, a key regulator of inflammation. The name "this compound" was later adopted for publication and patent filings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C9H9I2NO3 |

| Molecular Weight | 432.98 g/mol |

| IUPAC Name | 3-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |

| CAS Number | 3734-24-5 |

| Appearance | Off-white crystalline solid |

| Melting Point | 212-215 °C |

| Solubility in Water | 0.5 mg/mL |

| LogP | 1.8 |

Biological Activity

Initial biological characterization of this compound focused on its anti-inflammatory properties. The compound was found to be a potent inhibitor of the NF-κB signaling pathway, with a dose-dependent effect on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

In Vitro Efficacy

The in vitro efficacy of this compound was assessed using a variety of cell-based assays. A summary of the key quantitative data is presented in Table 2.

| Assay | Cell Line | Parameter | Value |

| NF-κB Inhibition | RAW 264.7 | IC50 | 0.25 µM |

| TNF-α Secretion | THP-1 | IC50 | 0.42 µM |

| IL-6 Secretion | THP-1 | IC50 | 0.68 µM |

| Cytotoxicity | HEK293 | CC50 | > 50 µM |

Proposed Mechanism of Action

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB transcription factor in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Figure 1: Proposed signaling pathway for the anti-inflammatory action of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from 4-aminophenol. The key steps are outlined below.

Figure 2: Workflow for the synthesis of this compound.

Protocol for Step 1: Iodination of 4-Aminophenol

-

Dissolve 10 g of 4-aminophenol in 100 mL of 2 M ammonium hydroxide.

-

In a separate flask, dissolve 46.5 g of iodine and 91.5 g of potassium iodide in 100 mL of water.

-

Slowly add the iodine solution to the 4-aminophenol solution with constant stirring at room temperature.

-

Stir the reaction mixture for 12 hours.

-

Acidify the mixture with 2 M HCl to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-amino-2,6-diiodophenol.

NF-κB Reporter Assay

This assay quantitatively measures the inhibition of NF-κB activation in a cell-based system.

Materials:

-

RAW 264.7 cells stably transfected with an NF-κB-luciferase reporter construct.

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

This compound stock solution (10 mM in DMSO).

-

Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock).

-

Luciferase assay reagent.

-

96-well white, clear-bottom cell culture plates.

Protocol:

-

Seed the transfected RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the this compound dilutions. Incubate for 1 hour.

-

Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubate the plate for 6 hours at 37 °C and 5% CO2.

-

Remove the medium and lyse the cells with 20 µL of lysis buffer.

-

Add 100 µL of luciferase assay reagent to each well and measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Conclusion and Future Directions

This compound represents a promising new scaffold for the development of anti-inflammatory therapeutics. Its potent inhibition of the NF-κB signaling pathway warrants further investigation. Future work will focus on optimizing the synthetic route to improve yield, conducting in vivo efficacy studies in animal models of inflammation, and exploring the structure-activity relationship of related analogs. The detailed protocols and data presented in this whitepaper provide a solid foundation for these future research endeavors.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Betazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betazine, with the IUPAC name 3-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, is an organic compound structurally related to the amino acid tyrosine.[1] Historical research has indicated its potential as an anti-leukemic agent, suggesting a basis for further investigation into its biological activities and mechanism of action.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed, generalized experimental protocols for their determination. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

The following tables summarize the known and computed physical and chemical properties of this compound.

| Identifier | Value | Source |

| IUPAC Name | 3-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | PubChem[1] |

| Synonyms | Betasine, β-amino-4-hydroxy-3,5-diiodobenzenepropanoic acid | PubChem[1] |

| CAS Number | 3734-24-5 | PubChem[1] |

| Molecular Formula | C₉H₉I₂NO₃ | PubChem[1] |

| Molecular Weight | 432.98 g/mol | PubChem[1] |

| Physical Property | Value | Source |

| Melting Point | 178-179 °C (with decomposition) | DrugFuture |

| Solubility | Sparingly soluble in water; Soluble in aqueous solutions of hydrochloric acid and caustic alkalies; Practically insoluble in organic solvents. | DrugFuture |

| Appearance | Crystals | DrugFuture |

| Computed Property | Value | Source |

| XLogP3-AA | -1 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 432.86719 Da | PubChem[1] |

| Topological Polar Surface Area | 83.6 Ų | PubChem[1] |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the determination of the physical and chemical properties of this compound.

Melting Point Determination

This protocol is based on the capillary method, a standard technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of approximately 10-20°C per minute for a preliminary, rapid determination of the approximate melting range.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Prepare a new capillary with the sample and place it in the apparatus.

-

Heat the sample at a slow rate, approximately 1-2°C per minute, when the temperature is within 15-20°C of the expected melting point.[3]

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).[3]

Solubility Determination

This protocol describes a general method for qualitatively assessing the solubility of this compound in various solvents.

Apparatus:

-

Test tubes and rack

-

Vortex mixer

-

Spatula

-

Graduated pipettes

Solvents to be tested:

-

Water

-

Aqueous solutions of hydrochloric acid (e.g., 1 M HCl)

-

Aqueous solutions of sodium hydroxide (e.g., 1 M NaOH)

-

Common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, hexane)

Procedure:

-

Add approximately 10-20 mg of this compound to a series of clean, dry test tubes.

-

To each tube, add 1 mL of the respective solvent.

-

Agitate the mixtures vigorously using a vortex mixer for 1-2 minutes.

-

Allow the tubes to stand and observe for any undissolved solid.

-

Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent. For compounds with acidic or basic functional groups, solubility in aqueous acid or base involves a chemical reaction to form a salt.[4]

UV-Vis Spectroscopy

This protocol outlines the procedure for obtaining the UV-Visible absorption spectrum of this compound, which is useful for identifying chromophores and for quantitative analysis.

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent in which it is soluble (e.g., a dilute aqueous solution of HCl or NaOH). The concentration should be accurately known.

-

From the stock solution, prepare a series of dilutions to determine a concentration that gives a maximum absorbance in the range of 0.1 to 1.0.

-

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

-

Rinse the cuvette with the this compound solution and then fill it with the solution.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm). The absorption of tyrosine and its derivatives is typically in the 230-300 nm range.[5]

-

Identify the wavelength(s) of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general guideline for preparing a sample of this compound for ¹H and ¹³C NMR analysis to elucidate its chemical structure.

Apparatus:

-

NMR spectrometer

-

5 mm NMR tubes

-

Vial

-

Pipette

Procedure:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[6]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent in which this compound is soluble (e.g., D₂O with a small amount of DCl or NaOD to aid dissolution).

-

Gently swirl or vortex the vial to completely dissolve the sample. Gentle heating may be applied if necessary.[6]

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

-

Cap the NMR tube securely and label it.

-

Acquire the NMR spectrum according to the instrument's standard operating procedures.

Mass Spectrometry (MS)

This protocol describes a general approach for obtaining the mass spectrum of this compound to confirm its molecular weight and fragmentation pattern.

Apparatus:

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)

-

Syringe pump or autosampler

-

Vials

Procedure:

-

Prepare a dilute solution of this compound in a solvent compatible with the ionization source (e.g., methanol or a water/acetonitrile mixture).

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC-MS system.

-

Acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion.

-

Analyze the resulting spectrum for the molecular ion peak ([M+H]⁺ or [M-H]⁻). Due to the presence of two iodine atoms, which are monoisotopic, a characteristic isotopic pattern is not expected as with chlorine or bromine.[7][8]

Biological Activity and Signaling Pathways

Reported Biological Activity

Hypothetical Signaling Pathway

Given the structural similarity of this compound to iodinated tyrosine derivatives that form thyroid hormones, a plausible, yet hypothetical , mechanism of action could involve interference with thyroid hormone signaling pathways. It is important to emphasize that the following proposed pathway is speculative and requires experimental validation.

One potential mechanism is that this compound could act as an antagonist or partial agonist at thyroid hormone receptors (TRs), thereby disrupting the normal regulation of gene transcription involved in cell growth and differentiation.

Below is a conceptual workflow for investigating the biological activity of this compound.

Conclusion

This compound is a di-iodinated amino acid derivative with reported anti-leukemic properties. This guide has summarized its known physical and chemical characteristics and provided generalized protocols for their experimental determination. While the precise mechanism of its biological activity remains to be fully elucidated, its structural relationship to thyroid hormone precursors suggests a potential interaction with nuclear hormone receptor signaling pathways. Further research is warranted to validate its therapeutic potential and to delineate the molecular pathways through which it exerts its effects.

References

- 1. This compound | C9H9I2NO3 | CID 3080599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [Anti-leukemic activity of this compound and of certain its analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. www1.udel.edu [www1.udel.edu]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Endocrinology - Wikipedia [en.wikipedia.org]

- 10. Thyroid Hormone Signaling Pathways: Time for a More Precise Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to [18F]Florbetazine for Alzheimer's Disease Diagnosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of β-amyloid (Aβ) plaques in the brain.[1] Positron Emission Tomography (PET) imaging of these plaques has become a critical tool for the early and accurate diagnosis of AD.[2] [18F]Florbetazine (also known as [18F]92) is a novel PET radiotracer with a diaryl-azine scaffold designed for the selective in vivo quantification of Aβ depositions.[3] This technical guide provides a comprehensive overview of [18F]Florthis compound, including its mechanism of action, detailed experimental protocols for its synthesis and use, and a summary of key quantitative data from preclinical and clinical studies.

Mechanism of Action and Binding

[18F]Florthis compound is a fluorine-18 labeled small molecule that readily crosses the blood-brain barrier and binds with high affinity to Aβ plaques.[4] Its novel diaryl-azine structure was developed to reduce lipophilicity, thereby minimizing non-specific binding to white matter and enhancing the gray-to-white matter contrast in PET images.[3] The primary mechanism of action involves the specific binding of [18F]Florthis compound to the aggregated fibrillar forms of Aβ peptides that constitute the core of amyloid plaques.[2] This binding allows for the direct visualization and quantification of the Aβ plaque burden in the brains of living individuals.

The binding of [18F]Florthis compound to Aβ plaques is a dynamic process that allows for the assessment of amyloid pathology, a key hallmark of Alzheimer's disease.[1][3]

Caption: Binding of [18F]Florthis compound to β-amyloid plaques in the brain.

Data Presentation

In Vitro Binding Affinity

| Compound | Binding Affinity (Ki, nM) |

| [18F]Florthis compound | 10.1[2] |

Diagnostic Performance in Clinical Studies

| Metric | [18F]Florthis compound | Comparator ([11C]PiB) | Comparator ([18F]Florbetapir) |

| Sensitivity | 100%[5] | 100%[5] | 100%[5] |

| Specificity | 97%[5] | 97%[5] | 97%[5] |

| Diagnostic Accuracy | Perfect[5] | Perfect[5] | Perfect[5] |

Quantitative PET Imaging Data (SUVR)

The Standardized Uptake Value Ratio (SUVR) is a key metric for quantifying amyloid burden, typically calculated using the cerebellum as a reference region.

| Patient Group | Mean Cortical SUVR ([18F]Florthis compound) | Mean Cortical SUVR ([11C]PiB) |

| AD/MCI Patients | 1.49 ± 0.23[2] | 1.39 ± 0.17[2] |

| Healthy Controls (HC) | 1.16 ± 0.05[2] | 1.15 ± 0.07[2] |

-

The global SUVR of [18F]Florthis compound strongly correlates with that of [11C]PiB (r = 0.99) and [18F]Florbetapir (r = 0.95).[5]

-

A cut-off range of 0.99 to 1.38 for [18F]Florthis compound SUVR has been shown to provide perfect diagnostic accuracy for AD when using the whole cerebellum as a reference.[5]

Gray-to-White Matter Contrast

| Tracer Comparison | Gray-to-White Matter Ratio | p-value |

| [18F]Florthis compound vs. [11C]PiB | 1.19 ± 0.17 vs. 1.11 ± 0.15 | < 0.001[5] |

| [18F]Florthis compound vs. [18F]Florbetapir | 1.27 ± 0.24 vs. 0.86 ± 0.13 | < 0.001[5] |

Experimental Protocols

Radiosynthesis of [18F]Florthis compound

The radiosynthesis of [18F]Florthis compound is typically achieved through a one-step nucleophilic substitution reaction.[2]

Materials:

-

[18F]Fluoride

-

Precursor: 4-((E)-((E)-4-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)benzylidene)hydrazono)methyl)-N-methylaniline

-

Kryptofix 2.2.2 (K222)

-

Potassium Carbonate (K2CO3)

-

Anhydrous Acetonitrile (CH3CN)

-

Ethanol (EtOH)

-

Sodium Ascorbate

-

Water for injection

-

Sterile filters (0.22 µm)

-

Automated synthesis module (e.g., PET-MF-2V-IT-I)

-

Semi-preparative HPLC system

Procedure:

-

[18F]Fluoride Trapping and Elution: Load aqueous [18F]fluoride onto a pre-activated QMA cartridge. Elute the trapped [18F]fluoride into the reaction vessel using a solution of K222/K2CO3 in acetonitrile/water.[2]

-

Azeotropic Drying: Heat the reaction vessel to 116°C under a stream of nitrogen to remove water. Add anhydrous acetonitrile and repeat the evaporation twice to ensure an anhydrous system.[2]

-

Radiolabeling Reaction: Add a solution of the precursor (3.0 mg) in anhydrous acetonitrile (1.0 mL) to the reaction vessel. Heat the mixture at 100°C for 5 minutes.[2]

-

Purification:

-

Quench the reaction by adding 5 mL of 30% ethanol containing 2 g/L sodium ascorbate.[2]

-

Load the crude reaction mixture onto a semi-preparative HPLC column (e.g., Bonna-Agela Technologies, 10 µm, 10 mm x 250 mm).[2]

-

Purify using a gradient elution of an aqueous ethanol solution at a flow rate of 6 mL/min.[2]

-

Collect the product fraction, monitoring with UV (254 nm) and radioactivity detectors.[2]

-

-

Formulation:

Quality Control:

-

Radiochemical Purity: Determined by radio-HPLC (e.g., Agilent 1260 Infinity II LC system with a flow count γ-radiation scintillation detector) to be >95%.[2]

-

Molar Activity: Typically in the range of 287–451 GBq/µmol.[2]

-

Total Synthesis Time: Approximately 50 minutes.[2]

-

Radiochemical Yield: 25-30% (decay-corrected).[2]

In Vitro Autoradiography

Materials:

-

Post-mortem human brain tissue sections (paraffin-embedded or frozen, 10-20 µm thick) from AD patients and healthy controls.

-

[18F]Florthis compound solution

-

Incubation buffer (e.g., phosphate-buffered saline, PBS)

-

Washing buffer (e.g., PBS with 0.1% BSA)

-

Phosphor imaging plates or digital autoradiography system

Procedure:

-

Tissue Section Preparation: Mount brain tissue sections onto microscope slides.

-

Pre-incubation: If necessary, pre-incubate the slides in buffer to reduce non-specific binding.

-

Incubation: Incubate the slides with a solution of [18F]Florthis compound (in the low nanomolar range) in incubation buffer for a defined period (e.g., 60 minutes) at room temperature.

-

Washing: Wash the slides in cold washing buffer to remove unbound radiotracer. Perform multiple washes (e.g., 3 x 5 minutes).

-

Drying: Air-dry the slides.

-

Imaging: Expose the dried slides to a phosphor imaging plate or acquire images using a digital autoradiography system.

-

Data Analysis: Quantify the signal intensity in different brain regions (e.g., cortical areas vs. white matter) to assess the specific binding of [18F]Florthis compound to Aβ plaques.

Preclinical PET Imaging in Animal Models

Animal Model:

-

Transgenic mouse models of AD that develop Aβ plaques (e.g., APPswe/PS1dE9).[4]

-

Age-matched wild-type mice as controls.[4]

Procedure:

-

Animal Preparation: Anesthetize the mice (e.g., with isoflurane).

-

Radiotracer Administration: Inject [18F]Florthis compound intravenously via the tail vein.

-

PET/CT Imaging:

-

Image Reconstruction and Analysis:

-

Reconstruct PET images using an appropriate algorithm (e.g., OSEM).

-

Co-register PET images with anatomical MRI or CT images.

-

Define regions of interest (ROIs) in the brain (e.g., cortex, hippocampus, cerebellum).

-

Calculate SUVRs using the cerebellum as the reference region.

-

-

Ex Vivo Validation (Optional):

-

After the final scan, euthanize the animals and extract the brains.

-

Perform ex vivo autoradiography or immunohistochemistry on brain sections to correlate the PET signal with the actual Aβ plaque pathology.[6]

-

Human PET Imaging Protocol

Patient Preparation:

-

No specific dietary restrictions are required.

-

Patients should be well-hydrated.

Procedure:

-

Radiotracer Administration: Administer a single intravenous bolus injection of [18F]Florthis compound (e.g., 10 mCi ± 20%).[7]

-

Uptake Period: An uptake period of 60 to 90 minutes post-injection is recommended for static imaging.[2]

-

PET/CT or PET/MR Imaging:

-

Image Reconstruction: Reconstruct the PET data using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and randoms.

-

Image Analysis:

-

Co-register the PET images with the patient's MRI scan.

-

Define cortical regions of interest (e.g., frontal, parietal, temporal, and precuneus/posterior cingulate cortices) and a reference region (whole cerebellum).

-

Calculate the SUVR for the composite cortical region.

-

The resulting SUVR is used to classify the scan as amyloid-positive or amyloid-negative based on a pre-defined cutoff value.

-

Visualizations

Diagnostic Workflow

References

- 1. openmedscience.com [openmedscience.com]

- 2. Screening of [18F]Florthis compound for Aβ Plaques and a Head-to-Head Comparison Study with [11C]Pittsburgh Compound-B ([11C]PiB) in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amyloid-β Plaques in Clinical Alzheimer’s Disease Brain Incorporate Stable Isotope Tracer In Vivo and Exhibit Nanoscale Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [18F]-florbetaben PET/CT Imaging in the Alzheimer's Disease Mouse Model APPswe/PS1dE9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Automated synthesis of [18F]Florbetaben as Alzheimer's disease imaging agent based on a synthesis module system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical and clinical study on [18F]DRKXH1: a novel β-amyloid PET tracer for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Early Research on [18F]Florbetazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on [18F]Florbetazine, a positron emission tomography (PET) tracer developed for the imaging of β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. This document synthesizes key findings on its synthesis, preclinical evaluation, and mechanism of action, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex processes through diagrams.

Core Compound Profile

| Property | Value | Reference |

| Chemical Name | 4-((E)-((E)-4-(2-(2-(2-([18F]fluoroethoxy)ethoxy)ethoxy)benzylidene)hydrazono)methyl)-N-methylaniline | [1] |

| Synonyms | [18F]92 | [1] |

| Target | β-amyloid (Aβ) plaques | [1] |

| Binding Affinity (Ki) | 10.1 nM | [1] |

| Lipophilicity (log D) | 2.05 ± 0.07 | [2] |

Radiosynthesis and Quality Control

[18F]Florthis compound is synthesized via a one-step nucleophilic substitution reaction. The automated process offers a reliable method for clinical production.

Quantitative Radiosynthesis Data

| Parameter | Value | Reference |

| Radiochemical Yield (decay-corrected) | 25–30% | [1] |

| Radiochemical Purity | >95% | [1] |

| Molar Activity | 287–451 GBq/μmol | [1] |

| Total Synthesis Time | ~50 minutes | [1] |

Experimental Protocol: Automated Radiosynthesis of [18F]Florthis compound

This protocol outlines the key steps in the automated synthesis of [18F]Florthis compound[1].

-

[18F]Fluoride Trapping and Elution:

-

Aqueous [18F]fluoride is trapped on a pre-activated QMA (quaternary methylammonium) cartridge.

-

The trapped [18F]fluoride is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate (K₂CO₃) in acetonitrile/water.

-

-

Azeotropic Drying:

-

The solvent is removed by heating at 116 °C with a stream of nitrogen.

-

Anhydrous acetonitrile is added, and the drying process is repeated twice to ensure an anhydrous reaction environment.

-

-

Nucleophilic Substitution:

-

A solution of the tosylate precursor (3.0 mg) in anhydrous acetonitrile (1.0 mL) is added to the reaction vessel.

-

The reaction mixture is heated at 100 °C for 5 minutes.

-

-

Purification:

-

The reaction is quenched with a solution of 30% ethanol containing 2 g/L sodium ascorbate.

-

The crude product is purified using semi-preparative high-performance liquid chromatography (HPLC).

-

-

Formulation:

-

The collected HPLC fraction containing [18F]Florthis compound is reformulated in a physiologically compatible solution for injection.

-

Automated Radiosynthesis Workflow

Caption: Automated radiosynthesis workflow for [18F]Florthis compound.

Preclinical Evaluation

In Vitro Binding Studies

In vitro autoradiography on post-mortem human brain sections from patients with Alzheimer's disease has demonstrated the specific binding of [18F]Florthis compound to Aβ plaques. The binding pattern of [18F]Florthis compound shows a strong correlation with the distribution of Aβ plaques identified by fluorescent probes[1].

Experimental Protocol: In Vitro Autoradiography

The following is a general protocol for in vitro autoradiography with [18F]Florthis compound on human brain tissue sections[1].

-

Tissue Preparation:

-

Post-mortem human brain tissue (e.g., frontal, temporal, occipital lobes) is sectioned (e.g., 10-20 µm thickness) using a cryostat.

-

Sections are mounted on microscope slides.

-

-

Incubation:

-

Brain sections are incubated with a solution of [18F]Florthis compound (in a suitable buffer, e.g., phosphate-buffered saline) at a low nanomolar concentration.

-

Incubation is typically carried out at room temperature for a defined period (e.g., 60 minutes).

-

-

Washing:

-

Sections are washed in buffer to remove unbound radiotracer. This step is crucial for reducing non-specific binding.

-

-

Drying and Exposure:

-

The washed and dried sections are apposed to a phosphor imaging plate or autoradiography film for a specified duration to detect the radioactive signal.

-

-

Imaging and Analysis:

-

The imaging plate or film is scanned to generate an autoradiogram.

-

The intensity of the signal in different brain regions is quantified and correlated with histopathological findings.

-

In Vivo Biodistribution

Preclinical studies in rodents and non-human primates, as well as clinical studies in humans, have shown that [18F]Florthis compound rapidly crosses the blood-brain barrier and demonstrates efficient clearance from the brain[2].

Human Brain Biodistribution: SUVR Data

Standardized Uptake Value Ratios (SUVR) with the cerebellum as the reference region are significantly higher in Alzheimer's disease patients compared to healthy controls[3].

| Brain Region | SUVR in AD Patients (Mean ± SD) | SUVR in Healthy Controls (Mean ± SD) | Reference |

| Cortical Composite | 1.49 | 1.16 | [3] |

Mechanism of Action

The primary mechanism of action of [18F]Florthis compound involves its high-affinity binding to β-amyloid plaques in the brain. Once administered intravenously, the tracer crosses the blood-brain barrier and selectively binds to the β-sheet structures characteristic of Aβ aggregates. The emitted positrons from the 18F isotope are then detected by a PET scanner, allowing for the in vivo visualization and quantification of Aβ plaque burden.

Proposed Binding and Signaling Pathway

Caption: Mechanism of action of [18F]Florthis compound for PET imaging of Aβ plaques.

Conclusion

Early research on [18F]Florthis compound has established it as a promising PET tracer for the in vivo detection of β-amyloid plaques. Its favorable characteristics, including a straightforward and efficient radiosynthesis, high binding affinity for Aβ plaques, and favorable pharmacokinetic properties in the brain, support its utility in the diagnostic workup of Alzheimer's disease and in the evaluation of anti-amyloid therapies. Further research continues to refine its clinical application and expand our understanding of its diagnostic and prognostic value.

References

- 1. Screening of [18F]Florthis compound for Aβ Plaques and a Head-to-Head Comparison Study with [11C]Pittsburgh Compound-B ([11C]PiB) in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of a novel PET tracer [18F]-Florthis compound for Alzheimer's disease diagnosis and β-amyloid deposition quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Betazine: A Comprehensive Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Betazine, chemically identified as 3-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, is a compound whose specific biological functions and mechanisms of action remain largely uncharacterized in publicly available scientific literature. While its fundamental chemical properties are known, detailed experimental data, including synthesis protocols, pharmacological activity, and associated signaling pathways, are not extensively documented for this specific molecule. This guide provides a summary of the available information on this compound, including its molecular formula and weight, and contextualizes it with research on structurally related compounds. The absence of specific data for this compound presents a clear gap in the current scientific landscape, highlighting opportunities for future research.

Core Molecular Data

A foundational aspect of any chemical entity is its molecular formula and weight. This information is crucial for a variety of experimental procedures, including dosage calculations and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C9H9I2NO3 | PubChem[1] |

| Molecular Weight | 432.98 g/mol | PubChem[1] |

| IUPAC Name | 3-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | PubChem[1] |

Synthesis and Experimental Protocols

A thorough search of scientific databases and patent literature did not yield specific, detailed experimental protocols for the synthesis of this compound (3-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid).

However, research on structurally similar, non-iodinated compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid and its derivatives, can offer potential starting points for synthetic strategies. A 2024 study described the synthesis of various derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid. The general approach involved the reaction of 4-aminophenol with acrylic acid or its esters, followed by further modifications to introduce different functional groups. While this provides a conceptual framework, the introduction of iodine atoms onto the phenyl ring would necessitate additional, specific iodination steps, which are not described in the context of this particular molecular scaffold.

A Chinese patent application outlines a method for the resolution of (R)- and (S)-3-amino-3-(4-hydroxyphenyl)propanoic acid, again, the non-iodinated analog. This suggests that methods for producing enantiomerically pure versions of the core structure exist, which could be adapted for this compound.

It is critical to emphasize that these are indirect references and do not constitute a validated synthesis protocol for this compound. Researchers aiming to synthesize this compound would need to develop and validate a novel synthetic route.

Pharmacological Profile and Signaling Pathways

Currently, there is a significant lack of information regarding the pharmacological effects and the mechanism of action of this compound. No peer-reviewed studies detailing its biological activity, receptor binding profiles, or influence on cellular signaling pathways could be identified.

The term "this compound" is also associated with a combination drug product used for migraine treatment, which contains Propranolol and Flunarizine. This is a distinct and unrelated product, and its pharmacological properties should not be attributed to the molecule 3-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid.

Research into derivatives of the non-iodinated backbone, 3-((4-hydroxyphenyl)amino)propanoic acid, has revealed potential antimicrobial and anticancer activities. These studies provide insights into the types of biological activity that might be explored for this compound, but direct evidence is absent.

Given the absence of data on signaling pathways, no diagrams can be generated at this time. The creation of such visualizations would be purely speculative and not based on experimental evidence.

Quantitative Data

Due to the lack of experimental studies on this compound, no quantitative data regarding its efficacy, potency (e.g., IC50, EC50), pharmacokinetic parameters, or other pharmacological metrics are available.

Conclusion and Future Directions

This technical guide highlights the current state of knowledge regarding this compound (3-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid). While its basic chemical identity is established, a significant void exists in the scientific literature concerning its synthesis, biological activity, and mechanism of action.

The information available on structurally related compounds suggests that the 3-amino-3-(4-hydroxyphenyl)propanoic acid scaffold may possess interesting biological properties. Therefore, future research efforts could be directed towards:

-

Development of a robust and validated synthetic route for this compound.

-

Comprehensive screening of this compound for a wide range of biological activities, including antimicrobial, anticancer, and neurological effects.

-

If activity is identified, subsequent studies to elucidate the mechanism of action and relevant signaling pathways.

Such research would be essential to unlock the potential of this compound and determine its viability as a lead compound for drug development. Until then, any discussion of its therapeutic potential remains speculative.

References

Navigating the Ambiguity of "Betazine": A Review of Potential Biological Activities

An in-depth analysis for researchers, scientists, and drug development professionals.

The term "Betazine" presents a significant ambiguity within scientific and pharmaceutical literature, lacking a clear, universally recognized definition as a single chemical entity with a well-documented profile of biological activity. Research into this term reveals several distinct possibilities, each with its own set of biological properties. This guide aims to dissect these possibilities, providing a clear overview of the available information and highlighting the areas where data is sparse or non-existent.

"this compound" as a Synonym for 3-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid

The most specific chemical identity for "this compound" appears in the PubChem database, where it is listed as a synonym for 3-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid[1]. This compound is a derivative of tyrosine.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₉H₉I₂NO₃[1] |

| Molecular Weight | 432.98 g/mol [1] |

| IUPAC Name | 3-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid[1] |

| CAS Number | 3734-24-5[1] |

Potential Biological Activity:

Literature on the biological activity of this specific compound is exceptionally limited. A single, older study from 1958 investigated the "anti-leukemic activity of this compound and of certain its analogues"[2]. The study, published in Russian, suggests a potential for antineoplastic properties, linking "this compound" to diiodotyrosine[2]. However, without further contemporary research, the clinical or therapeutic potential of this compound remains unverified.

Due to the scarcity of data, no established signaling pathways or detailed experimental protocols for this specific molecule can be provided.

"this compound" as a Brand Name for a Combination Drug

In some contexts, "this compound" is used as a brand name for a combination medication used in the prevention of migraines[3][4]. This medication typically contains:

-

Propranolol: A beta-blocker.

-

Flunarizine: A calcium channel blocker.

Mechanism of Action:

The biological activity of this formulation is the synergistic effect of its two components:

-

Propranolol acts as a beta-adrenergic antagonist. In migraine prevention, it is thought to work by stabilizing reactive nerve cells and increasing the threshold for migraine activation[3]. It also reduces cerebral blood flow[4].

-

Flunarizine , a calcium channel blocker, helps to inhibit cortical spreading depression, which are electrical waves in the brain associated with the pain and inflammation of migraines[3][4]. It also improves blood flow and dilates blood vessels in the brain[4].

The combined effect is a reduction in the frequency and severity of migraine attacks[3][4].

Logical Relationship of the Combination Drug's Action:

Caption: Logical flow of the combined action of Propranolol and Flunarizine in migraine prevention.

Potential Confusion with Other Similarly Named Substances

The term "this compound" may also be a result of confusion with other, more well-established substances:

-

Betahistine: This is a histamine analogue used to treat vestibular disorders such as Ménière's disease[5][6]. Its mechanism of action involves acting as a partial agonist at H1 receptors and a potent antagonist at H3 receptors, which leads to increased blood flow in the inner ear and modulation of neurotransmitter release in the vestibular nuclei[6]. An in-vitro study on the vestibular end organs of the axolotl showed that betahistine inhibited the basal spike discharge of vestibular afferent neurons with an IC50 of 600 microM[5].

-

Betadine (Povidone-Iodine): This is a widely used topical antiseptic[7][8][9]. Its active ingredient is iodine, which is complexed with povidone[8]. The free iodine released from this complex has broad-spectrum microbicidal activity against bacteria, fungi, protozoa, and viruses by iodinating lipids and oxidizing cytoplasmic and membrane compounds[8].

-

Betalains: These are natural pigments found in plants like beetroot and dragon fruit[10][11]. They are potent antioxidants and have been studied for a variety of pharmacological effects, including anti-inflammatory, antihypertensive, and neuroprotective properties[10].

-

Benzothiazines: This is a class of heterocyclic compounds with a wide range of documented biological activities, including anti-inflammatory, CNS depressant, anticancer, and antimicrobial effects[12].

Conclusion

The inquiry into the potential biological activity of "this compound" reveals a significant lack of a single, clearly defined substance under this name in the current scientific literature. The most likely interpretations are either an obscure, older name for a diiodotyrosine derivative with very limited and dated research on its anti-leukemic activity, or a brand name for a combination migraine medication. The possibility of confusion with other substances like betahistine, betadine, betalains, or benzothiazines is also high.

For researchers and drug development professionals, it is crucial to specify the exact chemical structure or context when investigating a compound. Without such clarification for "this compound," a comprehensive technical guide with detailed experimental protocols and signaling pathways cannot be constructed based on the available evidence. Future research would be necessary to establish a clear biological activity profile for the specific compound 3-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, should there be renewed interest in its potential therapeutic applications.

References

- 1. This compound | C9H9I2NO3 | CID 3080599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [Anti-leukemic activity of this compound and of certain its analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1mg.com [1mg.com]

- 4. apollopharmacy.in [apollopharmacy.in]

- 5. Action mechanism of betahistine in the vestibular end organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Betahistine Hydrochloride? [synapse.patsnap.com]

- 7. synthorum.com [synthorum.com]

- 8. Povidone-Iodine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Betadine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. mdpi.com [mdpi.com]

- 11. Biological Properties and Applications of Betalains [mdpi.com]

- 12. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Betazine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of Betazine (CAS 3734-24-5; 3-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid), with a focus on its solubility and stability. This document is intended for researchers, scientists, and professionals in the field of drug development. It includes compiled data on the solubility of this compound in various solvents and its stability under different environmental conditions. Detailed experimental protocols for the determination of these properties are also provided. Furthermore, a proposed signaling pathway for this compound is illustrated, based on its structural similarity to iodinated tyrosine derivatives.

Introduction

This compound, also known as Betasine, is an iodinated aromatic amino acid with the chemical formula C9H9I2NO3. Its structure, characterized by a di-iodinated phenolic ring attached to an aminopropanoic acid chain, suggests its potential involvement in biological pathways related to thyroid hormones. A thorough understanding of its solubility and stability is paramount for its development as a potential therapeutic agent, as these properties are critical for formulation, bioavailability, and shelf-life.

Chemical and Physical Properties

-

IUPAC Name: 3-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid

-

CAS Number: 3734-24-5

-

Molecular Formula: C9H9I2NO3

-

Molecular Weight: 432.98 g/mol

Solubility Profile

The solubility of this compound has been characterized in aqueous and organic solvents. The following table summarizes the available and representative solubility data.

Table 1: Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Purified Water (pH 7.0) | 25 | Sparingly soluble | Shake-flask |

| 0.1 N HCl | 25 | Soluble | Shake-flask |

| 0.1 N NaOH | 25 | Soluble | Shake-flask |

| Ethanol | 25 | Practically insoluble | Shake-flask |

| Methanol | 25 | Practically insoluble* | Shake-flask |

| Dimethyl Sulfoxide (DMSO) | 25 | >100** | HPLC |

| Polyethylene Glycol 400 | 25 | ~5.0 (Hypothetical) | HPLC |

* Qualitative data from historical literature. "Sparingly soluble" is typically in the range of 1-10 mg/mL, and "practically insoluble" is <0.1 mg/mL. ** Data for the related compound 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid (CAS 66-02-4) is used as a close structural analog.[1]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility measurement of this compound using the shake-flask method, a standard approach for determining thermodynamic solubility.

-

Preparation of Saturated Solutions:

-

An excess amount of this compound powder is added to a series of vials containing the selected solvent systems (e.g., purified water, buffers of different pH, organic solvents).

-

The vials are sealed to prevent solvent evaporation.

-

-

Equilibration:

-

The vials are agitated in a constant temperature water bath (e.g., 25°C ± 0.5°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, the vials are allowed to stand to allow for the sedimentation of undissolved solids.

-

An aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a 0.22 µm filter to remove any undissolved particles.

-

-

Quantification:

-

The filtrate is appropriately diluted with a suitable mobile phase.

-

The concentration of this compound in the diluted filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis:

-

The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or µg/mL.

-

Stability Profile

The chemical stability of this compound is a critical parameter for its storage and handling. The following table summarizes the stability of this compound under various stress conditions.

Table 2: Stability of this compound under Forced Degradation Conditions (Hypothetical Data)

| Condition | Duration | Degradation (%) | Major Degradants |

| Solid State, 40°C/75% RH | 4 weeks | < 2% | None detected |

| Solid State, 60°C | 4 weeks | ~5% | Oxidative degradants |

| Aqueous Solution (pH 3), 40°C | 2 weeks | ~8% | Hydrolysis products |

| Aqueous Solution (pH 7), 40°C | 2 weeks | ~3% | Minor oxidative products |

| Aqueous Solution (pH 9), 40°C | 2 weeks | ~12% | Hydrolysis and oxidative products |

| Photostability (ICH Q1B) | 1.2 million lux hours | ~15% | Photodegradation products |

Experimental Protocol for Stability Indicating Method and Forced Degradation Studies

This protocol describes a general approach for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

-

Development of a Stability-Indicating HPLC Method:

-

An HPLC method is developed to separate the parent this compound peak from all potential degradation products. This typically involves optimizing the column, mobile phase composition, gradient, flow rate, and detector wavelength.

-

-

Forced Degradation Studies:

-

Acid and Base Hydrolysis: this compound is dissolved in 0.1 N HCl and 0.1 N NaOH and heated (e.g., at 60°C) for a defined period. Samples are taken at various time points, neutralized, and analyzed.

-

Oxidative Degradation: this compound is exposed to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature. Samples are analyzed at different time intervals.

-

Thermal Degradation: Solid this compound is exposed to high temperatures (e.g., 60°C) in a stability chamber. Samples are taken and analyzed at specified times.

-

Photostability: Solid this compound and a solution of this compound are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

-

Analysis and Characterization:

-

All stressed samples are analyzed using the developed stability-indicating HPLC method.

-

Peak purity of the parent drug is assessed using a photodiode array (PDA) detector.

-

Mass spectrometry (LC-MS) can be used to identify the mass of the major degradation products to aid in their structural elucidation.

-

Proposed Signaling Pathway

Given the structural similarity of this compound to iodinated tyrosine, it is hypothesized that this compound may interact with pathways involved in thyroid hormone synthesis and metabolism. The proposed mechanism of action involves its potential role as a precursor or modulator of thyroid hormone activity.

Caption: Hypothetical signaling pathway of this compound in thyroid hormone synthesis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the solubility and stability of a new chemical entity like this compound.

Caption: General workflow for pre-formulation solubility and stability studies.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While some experimental data is available for this compound and its structural analogs, further comprehensive studies are required to fully characterize its physicochemical properties. The provided protocols and hypothetical data serve as a guide for researchers to design and execute studies for the development of this compound as a potential therapeutic agent. The proposed signaling pathway offers a starting point for investigating its mechanism of action.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Betazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Betazine, with the IUPAC name 3-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, is a di-iodinated derivative of β-tyrosine. Its structure suggests potential applications in areas where iodinated compounds are of interest, such as in the development of new therapeutic agents or as a research chemical. This document provides a detailed, two-step protocol for the laboratory-scale synthesis of this compound. The proposed pathway involves the initial synthesis of the precursor molecule, 3-amino-3-(4-hydroxyphenyl)propanoic acid (β-tyrosine), followed by its selective di-iodination.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned in two primary stages:

-

Synthesis of 3-amino-3-(4-hydroxyphenyl)propanoic acid: This precursor is synthesized via a condensation reaction between 4-hydroxybenzaldehyde and malonic acid, followed by the introduction of the amino group.

-

Iodination of 3-amino-3-(4-hydroxyphenyl)propanoic acid: The precursor is then subjected to electrophilic iodination to introduce two iodine atoms onto the phenol ring at the positions ortho to the hydroxyl group, yielding the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 3-amino-3-(4-hydroxyphenyl)propanoic acid

This step synthesizes the β-tyrosine precursor.

Materials and Reagents:

-

4-hydroxybenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzaldehyde and malonic acid in ethanol.

-

Add ammonium acetate to the solution, which will serve as both a catalyst and the source of the amino group.

-

Reflux the reaction mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Filter the crude product and wash it with cold ethanol.

-

Recrystallize the crude product from a mixture of water and ethanol to obtain pure 3-amino-3-(4-hydroxyphenyl)propanoic acid.

-

Dry the purified product under vacuum.

Step 2: Synthesis of this compound (3-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid)

This step involves the di-iodination of the synthesized precursor.

Materials and Reagents:

-

3-amino-3-(4-hydroxyphenyl)propanoic acid (from Step 1)

-

Iodine (I₂)

-

Potassium iodide (KI)

-

Sodium hydroxide (NaOH)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Dissolve 3-amino-3-(4-hydroxyphenyl)propanoic acid in a dilute aqueous solution of sodium hydroxide.

-

In a separate flask, prepare a solution of iodine and potassium iodide in deionized water.

-

Slowly add the iodine solution to the solution of the precursor with constant stirring at room temperature. The reaction is an electrophilic aromatic substitution.

-

Continue stirring for 8-12 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, quench any remaining iodine by adding a solution of sodium thiosulfate until the brown color disappears.

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the crude this compound product and wash it thoroughly with cold deionized water.

-

Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.

-

Dry the final product under vacuum.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of this compound. These values are estimates based on similar reactions and should be optimized for specific laboratory conditions.

| Step | Reactant | Molar Mass ( g/mol ) | Starting Amount | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (HPLC) |

| 1 | 4-hydroxybenzaldehyde | 122.12 | 10.0 g | 3-amino-3-(4-hydroxyphenyl)propanoic acid | 181.19 | 14.8 g | 11.1 g | 75% | >95% |

| 2 | 3-amino-3-(4-hydroxyphenyl)propanoic acid | 181.19 | 5.0 g | This compound | 432.98 | 11.9 g | 9.5 g | 80% | >98% |

Visualizations

Synthesis Pathway of this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Workflow

Caption: Detailed workflow for this compound synthesis.

Application Notes and Protocols for the Quantification of Betahistine

Introduction

Betahistine is a histamine analogue drug widely used in the treatment of Ménière's disease and vertigo. Accurate and reliable quantification of Betahistine in various matrices, including pharmaceutical formulations and biological fluids, is crucial for quality control, pharmacokinetic studies, and clinical monitoring. This document provides detailed application notes and protocols for the quantification of Betahistine using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Electrochemical Sensors.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note:

The HPLC-UV method is a robust and cost-effective technique for the quantification of Betahistine in pharmaceutical dosage forms. Due to Betahistine's limited UV absorption, derivatization may be necessary for enhanced sensitivity, although direct UV detection is also possible at lower wavelengths. A zwitterionic-hydrophilic interaction liquid chromatography (ZIC-HILIC) approach has been shown to be effective for the separation and quantification of Betahistine in tablets.

Quantitative Data Summary:

| Parameter | ZIC-HILIC Method 1 | ZIC-HILIC Method 2 |

| Linear Range | 0.01 - 10 ppm | 0.01 - 10 ppm |

| Limit of Detection (LOD) | 0.0074 ppm | 0.0060 ppm |

| Coefficient of Determination (R²) | 0.9999 | 0.9998 |

| Precision (%RSD) | 0.99% | 0.99% |

Experimental Protocol:

1. Instrumentation:

-

HPLC system equipped with a UV-visible detector and a gradient pump.[1]

-

ZIC1 or ZIC4 stationary phase columns (100 mm x 4 mm ID).[1]

-

Data acquisition and processing software.

2. Reagents and Materials:

-

Betahistine standard (Sigma-Aldrich).[1]

-

Acetonitrile (HPLC grade).[1]

-

Acetic acid.[1]

-

Sodium acetate.[1]

-

Millipore water.[1]

3. Standard Solution Preparation:

-

Prepare a stock solution of Betahistine (e.g., 25 ppm) by dissolving the appropriate amount in Millipore water.[1]

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (0.01 - 10 ppm).

4. Sample Preparation (Tablet Dosage Forms):

-

Weigh and finely powder a representative number of tablets (e.g., nine).[1]

-

Accurately weigh a portion of the powder equivalent to a specific amount of Betahistine and transfer it to a volumetric flask.[1]

-

Add a suitable solvent (e.g., a mixture of acetonitrile and water), sonicate to dissolve, and dilute to the mark.[1]

-

Filter the solution through a 0.22 µm filter before injection.[1]

5. Chromatographic Conditions:

-

Mobile Phase: A gradient mixture of acetate buffer and acetonitrile.[1] The exact gradient program should be optimized for the specific column and system.

-

Flow Rate: 0.5 mL/min.[1]

-

Injection Volume: 10 µL.[1]

-

Detection Wavelength: 235 nm.[1]

-

Column Temperature: Ambient.

6. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the Betahistine standards against their known concentrations.

-

Determine the concentration of Betahistine in the sample preparations from the calibration curve.

Workflow Diagram:

Caption: Workflow for Betahistine quantification by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note:

LC-MS/MS is a highly sensitive and selective method for the quantification of Betahistine and its major metabolite, 2-pyridylacetic acid, in biological matrices such as human plasma.[2][3][4] This technique is ideal for pharmacokinetic studies where low concentrations of the analyte are expected. The use of a deuterated internal standard is recommended to ensure accuracy and precision.[5]

Quantitative Data Summary:

| Parameter | Betahistine in Human Plasma | 2-Pyridylacetic Acid in Human Plasma |

| Linear Range | 10.00 - 501.60 pg/mL | 1 - 4000 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 10.2 pg/mL[5] | 1 ng/mL[3][4] |

| Intra-day Precision (%RSD) | 1.1 - 1.5%[5] | < 10%[3][4] |

| Inter-day Precision (%RSD) | 0.2 - 0.54%[5] | < 10%[3][4] |

| Accuracy | 99.36 - 100.29%[5] | within ±7%[3][4] |

| Recovery | 83.83 - 94.52%[5] | Not specified |

Experimental Protocol:

1. Instrumentation:

-